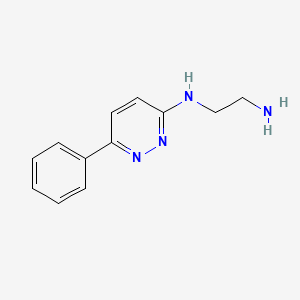

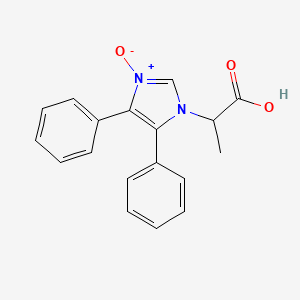

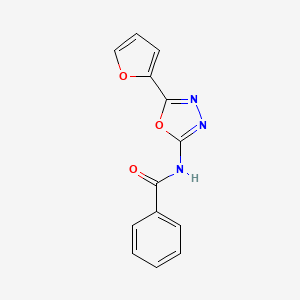

1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide” is a type of imidazole oxide. Imidazole oxides are valuable synthetic intermediates for the assembly of heterocyclic structures . They are also of interest as potentially biologically active compounds .

Synthesis Analysis

The synthesis of imidazole oxides, including “this compound”, involves methods suitable for the synthesis of 1-hydroxyimidazoles and their benzoannulated analogs . More specific synthesis methods for this compound are not available in the current literature.Applications De Recherche Scientifique

Reactions and Synthesis Applications

1. Cycloaddition and Fragmentation Reactions

Mlostoń et al. (2006) explored the stepwise 1,3-dipolar cycloaddition reactions of 1,4,5-trisubstituted 1H-imidazole-3-oxides with 2,2-bis(trifluoromethyl)ethene-1,1-dicarbonitrile, yielding 1,3-dihydro-2H-imidazol-2-ones and 2-(1,3-dihydro-2H-imidazol-2-ylidene)malononitriles. The solvent played a crucial role in determining the product distribution, showcasing the versatility of imidazole 3-oxides in organic synthesis Mlostoń, Jasiński, Linden, & Heimgartner, 2006.

2. Lanthanide Metal-Organic Frameworks (MOFs)

Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate, demonstrating their potential as fluorescence sensors for detecting benzaldehyde derivatives. This highlights the application of imidazole derivatives in the development of new luminescence sensing materials Shi, Zhong, Guo, & Li, 2015.

3. Synthesis of Imidazole Derivatives

Jasiński et al. (2008) reported the synthesis of new optically active 1H-imidazole 3-oxides derived from amino acid esters, demonstrating the flexibility of imidazole 3-oxides in synthesizing complex, optically active molecules. This research opens avenues for synthesizing enantiomerically pure compounds using imidazole derivatives Jasiński, Mlostoń, Linden, & Heimgartner, 2008.

Materials Science and Corrosion Inhibition

1. Corrosion Inhibitors

Srivastava et al. (2017) explored amino acid-based imidazolium zwitterions as novel green corrosion inhibitors for mild steel. These inhibitors showed high efficiency, highlighting the potential of imidazole derivatives in corrosion protection, which is crucial for industrial applications Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017.

Chemical Sensing and Spin Trapping

1. Spin Probes for pH Sensing

Kirilyuk et al. (2003) developed new pH-sensitive spin probes by adding Grignard reagents to 5-alkylamino-4H-imidazole 3-oxides, showcasing the application of imidazole derivatives in creating spin probes that can be used in various pH-sensitive applications, such as biological and chemical sensing Kirilyuk, Shevelev, Morozov, Khromovskih, Skuridin, Khramtsov, & Grigor’ev, 2003.

Propriétés

IUPAC Name |

2-(3-oxido-4,5-diphenylimidazol-3-ium-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-13(18(21)22)19-12-20(23)17(15-10-6-3-7-11-15)16(19)14-8-4-2-5-9-14/h2-13H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKVTHGWGIJBKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=[N+](C(=C1C2=CC=CC=C2)C3=CC=CC=C3)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Formylphenoxy)acetyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2741387.png)

![N-[(4-fluorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2741389.png)

![(E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2741396.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2741397.png)

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide](/img/structure/B2741400.png)